3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one

Cytotoxicity Anticancer Quinazolinone-Benzimidazole Hybrids

Discontinued or imprecise analogs compromise SAR reproducibility. This 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one serves as the definitive N3-substituted core for kinase inhibitor and antibacterial programs. - Enables unambiguous SAR: Minimal substitution allows direct attribution of activity gains (e.g., analog 16h achieves 21.94 nM IC₅₀ vs Aurora A). - Benchmark control: Provides a consistent ~70 μM IC₅₀ reference against MCF-7 for cytotoxicity assays. - MRSA lead template: Core for hybrids achieving MICs as low as 4 μg/mL against S. aureus. Reliable supply ensures experimental continuity.

Molecular Formula C15H10N4O
Molecular Weight 262.27 g/mol
CAS No. 600723-81-7
Cat. No. B11854336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one
CAS600723-81-7
Molecular FormulaC15H10N4O
Molecular Weight262.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C15H10N4O/c20-14-10-5-1-2-6-11(10)16-9-19(14)15-17-12-7-3-4-8-13(12)18-15/h1-9H,(H,17,18)
InChIKeyQYWVTWIRBFRTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one – Chemical Identity & Procurement


3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one (CAS 600723-81-7) is a heterocyclic hybrid molecule that integrates a quinazolin-4(3H)-one core with a 1H-benzo[d]imidazol-2-yl substituent at the N3 position [1]. This structural fusion combines two pharmacologically privileged scaffolds—quinazolinone and benzimidazole—each independently recognized for broad-spectrum bioactivity in medicinal chemistry . The compound has the molecular formula C₁₅H₁₀N₄O and a molecular weight of 262.27 g/mol, and it typically appears as a white to pale-yellow solid that is soluble in organic solvents such as DMSO but exhibits limited aqueous solubility . Its unique hybrid architecture positions it as a versatile building block for drug discovery programs targeting cancer, microbial infections, and inflammatory conditions, and it serves as a key intermediate in the synthesis of more complex bioactive derivatives .

Hybrid scaffold for medicinal chemistry – integrates quinazolinone and benzimidazole cores; supports design of kinase inhibitors, antimicrobials, and cytotoxic probes.
Clean SAR baseline – unsubstituted parent structure provides consistent reference point for substituent-dependent activity studies.
Multi-target screening utility – applicable to Aurora A kinase, MCF-7 cytotoxicity, and anti-staphylococcal screening workflows.

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one – Analog Substitution Specificity


Substituting 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one with a structurally similar analog—even one bearing a different substitution pattern on the quinazolinone or benzimidazole rings—can lead to profound and unpredictable changes in biological activity [1]. Structure–activity relationship (SAR) studies on quinazolinone–benzimidazole hybrids have demonstrated that both the position of substitution and the nature of the linker between the two heterocyclic cores critically modulate target engagement, potency, and selectivity [2]. For instance, shifting the benzimidazole attachment from the N3 to the C2 or C6 position of the quinazolinone scaffold, or introducing additional substituents on either ring, can alter kinase inhibition profiles, cytotoxicity against cancer cell lines, and even the compound‘s ability to penetrate bacterial membranes [3]. Consequently, generic substitution without rigorous empirical validation risks compromising experimental reproducibility and undermining the validity of research findings. The quantitative evidence presented below establishes the specific performance benchmarks that distinguish this compound from its closest structural relatives, providing a scientific rationale for its selection in procurement and research applications.

!
Regioisomeric shift alters target profile
Moving the benzimidazole attachment from N3 to C2 or C6 can redirect kinase inhibition selectivity and cytotoxicity patterns.
!
Substituent introduction may change cell permeability
Even small modifications on the quinazolinone or benzimidazole ring can shift membrane penetration and intracellular target engagement.
!
Generic core does not guarantee interchangeable activity
Structural analogs sharing the quinazoline–benzimidazole framework may differ significantly in potency; direct substitution requires SAR validation.

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one – Quantitative Differentiation Evidence


MCF-7 Cytotoxicity vs. N3-Benzimidazole Analogs

The unsubstituted parent scaffold 3-(1H-benzo[d]imidazol-2-yl)quinazolin-4(3H)-one demonstrates baseline cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ value of approximately 70 μM, as established in a series of N3-benzimidazole-substituted quinazolinone derivatives [1]. When compared to the most potent analog in the same study, compound 9d—which bears additional substituents—exhibited an IC₅₀ of 50 μM against HeLa cells but only 70 μM against MCF-7, indicating that simple substitution does not universally enhance activity [1]. Notably, the parent scaffold‘s moderate potency provides a clean SAR baseline, whereas analogs such as 9d show variable cell-line selectivity that may complicate interpretation in mechanistic studies [1].

MCF-7 Cytotoxicity vs. Analog
Head-to-head
IC₅₀ ≈ 70 μM (parent) vs. 70 μM (analog 9d) on MCF-7
Reported cell-model response context – equivalent baseline potency supports clean SAR interpretation.
MTT assay, 48 h; analog 9d showed 50 μM on HeLa.
Cytotoxicity Anticancer Quinazolinone-Benzimidazole Hybrids

Aurora A Kinase Inhibition: Unsubstituted Scaffold

The quinazolinone–benzimidazole hybrid scaffold, exemplified by 3-(1H-benzo[d]imidazol-2-yl)quinazolin-4(3H)-one, serves as the minimal pharmacophore for Aurora A kinase inhibition, a validated anticancer target [1]. In a series of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives, the most potent compound (16h) inhibited Aurora A kinase with an IC₅₀ of 21.94 nM [2]. While the parent compound 3-(1H-benzo[d]imidazol-2-yl)quinazolin-4(3H)-one is expected to exhibit lower potency due to the absence of the critical 2-amino group and 6-substitution, it provides the essential core architecture necessary for Aurora A binding [1]. In contrast, structurally distinct quinazolinone–benzimidazole conjugates targeting RAF kinases (e.g., compound 14f) achieve picomolar IC₅₀ values (0.002 μM) against BRAF(V600E) [3], highlighting the divergent kinase selectivity profiles accessible from this scaffold class.

Aurora A Kinase Scaffold
Class-level inference
Core pharmacophore; optimized analog 16h IC₅₀ = 21.94 nM
Supports structure-guided kinase inhibitor design; potency gains require substituent optimization.
Data from 6-substituted analogs; BRAF(V600E) inhibitor 14f IC₅₀ = 0.002 μM.
Kinase Inhibition Aurora A Anticancer

S. aureus Antimicrobial Activity vs. Ciprofloxacin

The quinazoline–benzimidazole hybrid scaffold, which includes 3-(1H-benzo[d]imidazol-2-yl)quinazolin-4(3H)-one as the core structural motif, demonstrates antimicrobial activity against multidrug-resistant Staphylococcus aureus with MIC values ranging from 4 to 8 μg/mL for optimized derivatives [1]. In a study of fifteen novel quinazoline–benzimidazole hybrids, the most active compounds exhibited MIC values of 4 μg/mL against S. aureus ATCC 29213, comparable to the positive control ciprofloxacin (MIC = 0.5–2 μg/mL) [2]. The parent scaffold 3-(1H-benzo[d]imidazol-2-yl)quinazolin-4(3H)-one, lacking the electron-withdrawing or electron-donating substituents present in the optimized leads, is anticipated to display moderate activity (estimated MIC > 32 μg/mL), serving as a reference for assessing the impact of structural modifications on antibacterial potency [1].

S. aureus MIC vs. Ciprofloxacin
Class-level inference
Optimized hybrids MIC 4–8 μg/mL; ciprofloxacin 0.5–2 μg/mL
Supports antimicrobial SAR interpretation; parent scaffold expected >32 μg/mL.
Broth microdilution, S. aureus ATCC 29213; CLSI guidelines.
Antimicrobial Antibacterial Quinazoline-Benzimidazole Hybrids

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one – Recommended Applications


Lead Optimization for Aurora A Kinase Inhibitors

Use 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one as the core scaffold for structure-guided optimization of Aurora A kinase inhibitors. Based on the 21.94 nM IC₅₀ achieved by analog 16h, medicinal chemists can introduce substituents at the 6-position of the quinazolinone ring or the 2-position of the benzimidazole ring to enhance potency and selectivity [1]. The parent compound‘s minimal substitution pattern ensures that any observed activity gains can be unambiguously attributed to the introduced modifications, facilitating clear SAR interpretation.

Baseline Cytotoxicity Reference for N3-Benzimidazole Quinazolinones

Employ the compound as a reference standard in cytotoxicity assays against MCF-7 and HeLa cell lines. With an established IC₅₀ of approximately 70 μM against MCF-7, it provides a consistent benchmark for evaluating the efficacy of newly synthesized N3-substituted quinazolinone derivatives [2]. Its moderate potency ensures a wide dynamic range for detecting both improvements and decrements in anticancer activity.

Scaffold for Anti-MRSA Agent Development

Utilize the quinazoline–benzimidazole core as a starting point for designing novel antibacterial agents targeting multidrug-resistant Staphylococcus aureus (MRSA). Optimized hybrids in this class achieve MIC values as low as 4 μg/mL against S. aureus, including clinical MRSA and VRSA isolates [3]. The parent compound serves as an ideal control to quantify the contribution of specific substituents to membrane penetration and target engagement.

Application
Selection Property
Validation Focus
Aurora A kinase inhibitor lead optimization
Unsubstituted core scaffold for SAR
Kinase inhibition assay and selectivity profiling
Cytotoxicity reference for N3-quinazolinones
Moderate baseline activity in cell-based assays
Cytotoxicity endpoint comparison and SAR interpretation
Anti-MRSA agent scaffold development
Core pharmacophore for antimicrobial SAR
MIC screening and substituent contribution analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.